2-Bromo-1-(2-methoxyphenyl)ethanone
Overview
Description
2-Bromo-1-(2-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9BrO2 It is a brominated derivative of acetophenone, where the bromine atom is attached to the alpha position of the carbonyl group, and a methoxy group is attached to the phenyl ring
Mechanism of Action
Target of Action
A similar compound, 2-bromo-4’-méthoxyacétophénone, is used as an inhibitor of protein tyrosine phosphatase . Protein tyrosine phosphatases play a crucial role in cellular signaling and are involved in processes such as cell growth, differentiation, and metabolic control .
Mode of Action
It’s worth noting that bromo-methoxyacetophenones are often used as alkylating agents . Alkylating agents work by adding an alkyl group to the guanine base of the DNA molecule, preventing the strands of the DNA from uncoiling and separating. This makes it impossible for the cells to replicate .
Result of Action
As an alkylating agent, it could potentially cause dna damage, leading to cell death or mutations .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the storage temperature of 2-Bromo-2’-methoxyacetophenone is recommended to be 2-8°C , indicating that temperature can affect its stability.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Bromo-2’-methoxyacetophenone are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been used as an alkylating agent to stabilize active metabolites in blood during sample processing and storage .
Molecular Mechanism
It is known that the compound can exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 43-45 °C and a boiling point of 130 °C
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-(2-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 2-methoxyacetophenone using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product with good efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can improve the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted ethanones.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an aprotic solvent like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing agents.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are common oxidizing agents.
Major Products Formed
Nucleophilic Substitution: Substituted ethanones with various functional groups depending on the nucleophile used.
Reduction: 2-Bromo-1-(2-methoxyphenyl)ethanol.
Oxidation: 2-Bromo-1-(2-hydroxyphenyl)ethanone.
Scientific Research Applications
2-Bromo-1-(2-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(2-fluoro-4-methoxyphenyl)ethanone
- 2-Bromo-1-(4-methoxyphenyl)ethanone
- 2-Bromo-1-(4-chlorophenyl)ethanone
- 2-Bromo-1-(4-nitrophenyl)ethanone
Uniqueness
2-Bromo-1-(2-methoxyphenyl)ethanone is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct reactivity and properties. The methoxy group can donate electron density through resonance, stabilizing certain reaction intermediates, while the bromine atom can act as a leaving group in substitution reactions. This combination of functional groups makes the compound versatile for various synthetic applications .
Properties
IUPAC Name |
2-bromo-1-(2-methoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNCPTLOPRDYMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80185783 | |
Record name | Bromomethyl 2-methoxyphenyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80185783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31949-21-0 | |
Record name | 2-Bromo-1-(2-methoxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31949-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromomethyl 2-methoxyphenyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031949210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromomethyl 2-methoxyphenyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80185783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromomethyl 2-methoxyphenyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.231 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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